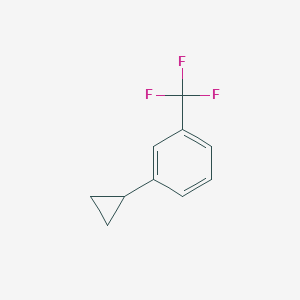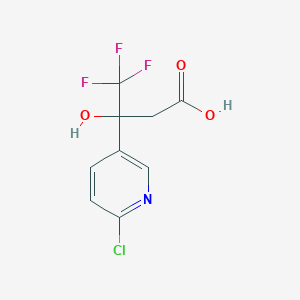
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is a synthetic organic compound that belongs to the class of neonicotinoid insecticides. This compound is characterized by the presence of a chloropyridyl group, a trifluoromethyl group, and a hydroxybutanoic acid moiety. It is primarily used in agricultural settings to control a wide range of insect pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-pyridinecarbonitrile.
Trifluoromethylation: The resulting intermediate is then subjected to trifluoromethylation using trifluoromethyl iodide and a suitable base.
Hydroxylation: The trifluoromethylated intermediate is hydroxylated using a suitable oxidizing agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new insecticides with improved efficacy and safety profiles.
Industry: Employed in the formulation of agricultural insecticides to protect crops from pests.
Mecanismo De Acción
The compound exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects . It binds to these receptors, causing overstimulation and subsequent paralysis of the insect’s nervous system. This leads to the death of the insect, effectively controlling pest populations.
Comparación Con Compuestos Similares
Similar Compounds
Acetamiprid: Another neonicotinoid insecticide with a similar chloropyridyl group but different substituents.
Imidacloprid: Contains a nitroguanidine moiety instead of the trifluoromethyl group.
Thiacloprid: Features a thiazolidine ring in place of the hydroxybutanoic acid moiety.
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic Acid is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in certain agricultural applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H7ClF3NO3 |
|---|---|
Peso molecular |
269.60 g/mol |
Nombre IUPAC |
3-(6-chloropyridin-3-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H7ClF3NO3/c10-6-2-1-5(4-14-6)8(17,3-7(15)16)9(11,12)13/h1-2,4,17H,3H2,(H,15,16) |
Clave InChI |
BBBDLCDZBDQTEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


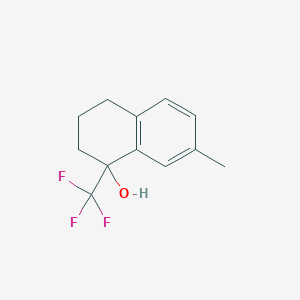
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
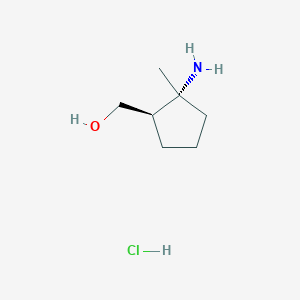
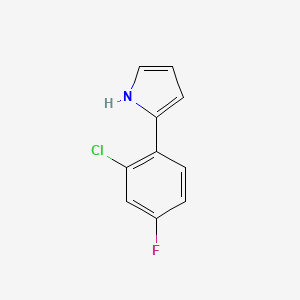
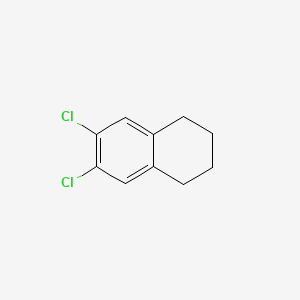
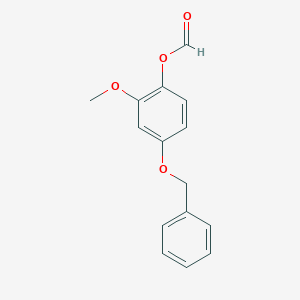
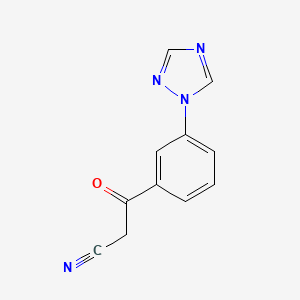
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)


